Furo[2,3-b]pyridin-5-ylmethanol
Description
Significance in Heterocyclic Chemistry
Furo[2,3-b]pyridin-5-ylmethanol (CAS 169815-81-0) is a structurally unique heterocyclic compound that combines a fused furan-pyridine system with a hydroxymethyl substituent. Its significance lies in its utility as a bioisosteric replacement for benzofuran derivatives, offering enhanced hydrogen-bonding capacity due to the pyridine nitrogen atom. This modification improves interactions with biological targets, such as enzymes and receptors, while maintaining physicochemical properties critical for drug-like molecules.
The compound’s hydroxymethyl group at the 5-position enables further functionalization, making it a versatile intermediate for synthesizing complex heterocycles. For example, oxidation or esterification of the methanol group can yield aldehydes, carboxylic acids, or esters, which are valuable for medicinal chemistry applications. Additionally, the fused aromatic system confers planarity and π-electron density, essential for binding to flat, hydrophobic enzyme active sites.
Properties
CAS No. |
169815-81-0 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-5-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-4,10H,5H2 |
InChI Key |
WHLVYONEGXBNHS-UHFFFAOYSA-N |
SMILES |
C1=COC2=NC=C(C=C21)CO |
Canonical SMILES |
C1=COC2=NC=C(C=C21)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Furan vs. Pyrrole Analogs
The substitution of the fused oxygen (furo) with nitrogen (pyrrolo) alters electronic properties and biological interactions. Key examples include:
Key Differences :
- Electronic Effects : The oxygen in furo derivatives increases electronegativity, enhancing hydrogen-bonding capacity compared to pyrrolo analogs .
- Synthetic Accessibility : Pyrrolo derivatives are more commonly reported in medicinal chemistry (e.g., as kinase inhibitors), suggesting established synthetic routes .
Substituted Pyridinylmethanols
Simpler pyridine derivatives with hydroxymethyl groups provide insight into substituent effects:
Key Observations :
Functional Group Variations
The hydroxymethyl group’s reactivity and role in derivatization are critical for applications:
Commercial Availability
- This compound is less commonly cataloged than pyrrolo analogs, which are available from suppliers like Combi-Blocks .
- Substituted pyridinylmethanols (e.g., 2-chloro-5-methyl) are priced at $400–$4,800 per gram, highlighting the premium for halogenated derivatives .
Preparation Methods
Morita-Shiotani Route for Furopyridine Assembly
The Morita-Shiotani method forms the furo[2,3-b]pyridine skeleton via a tandem SAr-cyclization sequence. Starting with 2,5-dichloronicotinic acid (11 ), ethyl esterification under acidic conditions yields 12 (92% yield). Ethyl 2-hydroxyacetate is deprotonated to its alkoxide, which displaces the 2-chloro group of 12 via SAr, followed by intramolecular cyclization to form ethyl 5-chlorofuro[2,3-b]pyridine-3-carboxylate (13 ). Hydrolysis and decarboxylation under basic (KOH/THF) or acidic (TFA) conditions afford 5-chlorofuro[2,3-b]pyridin-3-ol (15 ) in 46–86% yield.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | HSO, EtOH, reflux | 92% |
| SAr-Cyclization | NaH, THF, 0°C to rt | 86% |
| Decarboxylation | TFA, CHCl, rt | 86% |
tert-Butyl Ester Strategy for Improved Efficiency
Replacing the ethyl ester with a tert-butyl group enhances decarboxylation efficiency. 2,5-Dichloronicotinic acid 11 is converted to tert-butyl ester 16 via acid-catalyzed dehydration with HSO and MgSO in tert-butanol (92% yield). Subsequent SAr-cyclization with tert-butyl 2-hydroxyacetate 17 under NaH/THF conditions provides 18 , which undergoes TFA-mediated deprotection to 15 without side reactions.
Functionalization at the 5-Position
Challenges in Chloride Substitution
The 5-chloro group in 15 exhibits limited reactivity in Pd-catalyzed couplings due to electronic deactivation by the fused furan ring. Screening of Pd catalysts (Pd(dba), PEPPSI-SIPr) and ligands (PBu, PCy) in xylene or MeCN at 110–200°C yields <37% coupling products for aryl halides. For hydroxymethyl installation, direct substitution remains impractical, necessitating alternative strategies.
| Entry | Catalyst System | Conditions | X | Yield (Product:SM) |
|---|---|---|---|---|
| 6 | Pd(dba), PBu | Xylene, KF, 170°C, 16 h | Br | 36% |
| 11 | Pd(OAc), PCy | MeCN, KF, 70°C, 16 h | OTf | 44% |
To install hydroxymethyl, a two-step sequence is proposed:
-
Borylation at C5: Miyaura borylation of 19 with bis(pinacolato)diboron (Bpin) using Pd(dppf)Cl/KOAc in dioxane at 80°C.
-
Suzuki Coupling: Reaction with formaldehyde-derived boronic acid (protected as pinacol ester) followed by deprotection.
Alternative Strategies from Groebke–Blackburn–Bienaymé (GBB) Chemistry
Unusual GBB Reaction for Hydroxymethyl Incorporation
The GBB reaction using pyridoxal (a hydroxymethyl-containing aldehyde), 2-aminopyridine, and tert-alkyl isocyanide generates furo[2,3-c]pyridin-4-ylmethanol derivatives. Although this yields [2,3-c] isomers, adapting the aldehyde to a [2,3-b]-compatible scaffold could enable direct hydroxymethyl installation. For example, substituting pyridoxal with 5-hydroxy-2-pyridinecarboxaldehyde may redirect cyclization to form [2,3-b] products.
Optimized GBB Conditions:
| Component | Equiv | Conditions | Yield |
|---|---|---|---|
| Aldehyde | 1.10 | HCl/dioxane, MeOH, rt, 12 h | 52% |
| Isocyanide | 1.10 | ||
| Amine | 1.00 |
Post-Functionalization via Diazotization
Triazole Formation as a Model for Hydroxymethyl Stability
While diazotization of 2,3-diamino-furo[2,3-c]pyridines forms triazolo-fused systems, analogous reactions on [2,3-b] analogs could stabilize the hydroxymethyl group. Treating 5-hydroxymethyl-3-amino derivatives with NaNO/AcOH at 0°C induces cyclization without affecting the alcohol.
Diazotization Conditions:
| Reagent | Conditions | Yield |
|---|---|---|
| 0.5 N NaNO | AcOH/HO (1:1), 0°C, 2 h | 75% |
Scale-Up and Purification Considerations
Q & A
Q. What are the foundational synthetic routes for synthesizing Furo[2,3-b]pyridin-5-ylmethanol?
this compound can be synthesized via cyclization reactions starting from pyridine and furan derivatives. A common approach involves Claisen condensation of ethyl 2-chloronicotinate followed by cyclization using reagents like POCl₃. Subsequent reduction or functionalization steps introduce the methanol group at the 5-position .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused furopyridine core and methanol substituent. Infrared (IR) spectroscopy identifies hydroxyl and aromatic stretching frequencies, while mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. What solvents and reagents are typically used in the functionalization of the furopyridine scaffold?
Common reagents include DMF/POCl₃ for formylation, CuCN for cyanation, and sodium borohydride (NaBH₄) for selective reductions. Solvents like ethanol, methanol, or dichloromethane are employed depending on reaction polarity .
Q. How can researchers assess the purity of this compound during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) are standard for purity assessment. Thermal analysis (TGA/DSC) further evaluates stability and decomposition profiles .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of substituent introduction on the furopyridine core?
Regioselectivity is controlled by steric and electronic factors. For example, electron-withdrawing groups at the 3-position direct electrophilic substitution to the 2-position. Computational modeling (DFT) predicts reactive sites, validated experimentally via NMR reaction monitoring .
Q. How do structural modifications to this compound influence its biological activity?
Substitutions at the 2- or 3-positions alter steric bulk and electronic properties, affecting binding affinity to targets like kinases. For instance, trifluoromethyl groups enhance metabolic stability, while hydroxyl groups improve solubility. Structure-Activity Relationship (SAR) studies using IC₅₀ assays and X-ray crystallography are critical .
Q. What methodologies resolve contradictions in biological activity data across derivative compounds?
Orthogonal assays (e.g., enzymatic vs. cell-based assays) and biophysical techniques (Surface Plasmon Resonance, ITC) validate target engagement. Dose-response curves and statistical meta-analysis of IC₅₀ values across studies clarify discrepancies .
Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?
Molecular dynamics simulations and QSAR models predict logP, solubility, and metabolic stability. Tools like SwissADME or Schrödinger’s QikProp analyze absorption and cytochrome P450 interactions, guiding lead optimization .
Methodological Challenges
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Key issues include controlling exothermic reactions during cyclization and minimizing byproducts in multi-step syntheses. Flow chemistry and catalytic methods (e.g., Pd-mediated cross-coupling) improve scalability and yield .
Q. How do researchers address instability of the methanol group in this compound during storage?
Lyophilization under inert atmosphere or formulation with stabilizers (e.g., antioxidants) prevents oxidation. Stability is monitored via accelerated degradation studies (40°C/75% RH) and HPLC .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting spectroscopic data for furopyridine derivatives?
Contradictions in NMR peaks (e.g., unexpected splitting) may arise from dynamic processes like tautomerism. Variable-temperature NMR and 2D techniques (COSY, NOESY) resolve such ambiguities .
Q. What statistical approaches validate the reproducibility of biological assays for this compound?
Intra- and inter-laboratory validation using standardized protocols (e.g., CLIA guidelines) ensures reproducibility. Bland-Altman plots and coefficient of variation (CV) analysis quantify assay precision .
Emerging Applications
Q. What novel therapeutic targets are being explored for this compound derivatives?
Recent studies focus on kinase inhibition (e.g., JAK/STAT pathway) and modulation of inflammatory cytokines. In silico docking against PDB structures (e.g., 6SJG) identifies potential targets .
Q. How is this compound utilized in prodrug design?
The hydroxyl group is esterified to improve bioavailability. Enzymatic cleavage (e.g., esterase-mediated) releases the active compound, monitored via LC-MS pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
